molecular formula C20H24N2O2 B5877760 Methyl 4-[(4-benzylpiperazin-1-yl)methyl]benzoate

Methyl 4-[(4-benzylpiperazin-1-yl)methyl]benzoate

Cat. No.: B5877760
M. Wt: 324.4 g/mol
InChI Key: VXAPOVWCJBCZPV-UHFFFAOYSA-N
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Description

Methyl 4-[(4-benzylpiperazin-1-yl)methyl]benzoate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzylpiperazine moiety attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-benzylpiperazin-1-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with 1-benzylpiperazine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the piperazine nitrogen attacks the electrophilic carbon of the chloromethyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-benzylpiperazin-1-yl)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzylpiperazine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-[(4-benzylpiperazin-1-yl)methyl]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-benzylpiperazin-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
  • 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one

Uniqueness

Methyl 4-[(4-benzylpiperazin-1-yl)methyl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzylpiperazine moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 4-[(4-benzylpiperazin-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-20(23)19-9-7-18(8-10-19)16-22-13-11-21(12-14-22)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAPOVWCJBCZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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